molecular formula C7H11NO2 B8546795 1-(3-Methylisoxazol-5-yl)propan-1-ol

1-(3-Methylisoxazol-5-yl)propan-1-ol

Cat. No.: B8546795
M. Wt: 141.17 g/mol
InChI Key: VOYKPHJQRFFODG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methylisoxazol-5-yl)propan-1-ol (CAS No.: 105658-49-9) is a heterocyclic alcohol with the molecular formula C₇H₁₁NO₂ and a molecular weight of 141.17 g/mol . Its structure consists of a propan-1-ol backbone linked to a 3-methylisoxazole ring, a five-membered heterocycle containing oxygen and nitrogen. This compound is cataloged under multiple identifiers, including DTXSID00434043 and Nikkaji J840.079B, and serves as a key intermediate in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

1-(3-methyl-1,2-oxazol-5-yl)propan-1-ol

InChI

InChI=1S/C7H11NO2/c1-3-6(9)7-4-5(2)8-10-7/h4,6,9H,3H2,1-2H3

InChI Key

VOYKPHJQRFFODG-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=NO1)C)O

Origin of Product

United States

Comparison with Similar Compounds

Heterocyclic Propanol Derivatives

The following compounds share structural features such as a propanol backbone and heterocyclic systems but differ in ring composition and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Synthesis
1-(3-Methylisoxazol-5-yl)propan-1-ol C₇H₁₁NO₂ 141.17 Isoxazole ring with methyl substitution; terminal hydroxyl group Intermediate for pharmaceuticals
3-[4-(Hydroxymethyl)triazol-1-yl]propan-1-ol C₆H₁₁N₃O₂ 157.17 1,2,3-triazole ring with hydroxymethyl group; synthesized via click chemistry Potential bioactive scaffold
3-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-propan-1-ol C₈H₁₀N₄O 178.20 Fused triazolopyrimidine system; higher molecular complexity Crystallographic fragment screening
(2-Thiophen-2-yl-1,3-oxazol-5-yl)-methanol C₈H₇NO₂S 181.20 Oxazole-thiophene hybrid; sulfur-containing heterocycle Fragment-based drug discovery

Key Observations :

  • Heterocycle Influence: The isoxazole ring in the target compound offers distinct electronic properties compared to triazoles or thiophene-containing systems.
  • Molecular Weight : The target compound has the lowest molecular weight among these derivatives, suggesting advantages in pharmacokinetic properties like membrane permeability .

Isoxazole-Containing Pharmaceutical Derivatives

Recent patents highlight the use of this compound as a building block in complex pharmacophores:

  • Example 157 [(2S,4R)-1-((R)-3,3-dimethyl-2-(3-methylisoxazol-5-yl)butanoyl)-4-hydroxy-N-(4-(thiazol-5-yl)benzyl)pyrrolidine-2-carboxamide]: Incorporates the target compound’s isoxazole moiety into a pyrrolidine-carboxamide scaffold. This derivative exhibits enhanced binding affinity due to synergistic interactions between the isoxazole and thiazole rings .
  • Example 163 [(2S,4R)-4-hydroxy-1-((R)-3-methyl-2-(3-methylisoxazol-5-yl)butanoyl)-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide]: Demonstrates structural optimization for protease inhibition, leveraging the isoxazole group for hydrophobic interactions .

Comparison :

  • These derivatives (MW > 500 g/mol) are significantly larger than the parent compound, emphasizing its role as a modular subunit in drug design.
  • The isoxazole ring contributes to target selectivity in enzyme-binding pockets, a feature shared with simpler analogs like 3-(3-methylisoxazol-5-yl)propan-1-ol .

Amino Alcohols and Surfactant Derivatives

Compounds such as 1-[Bis(2-hydroxypropyl)amino]propan-1-ol (C₉H₂₁NO₃, MW 191.27) diverge structurally but share the propanol backbone:

  • Functional Groups : Multiple hydroxyl and amine groups enable surfactant-like behavior, unlike the singular hydroxyl and heterocycle in the target compound .
  • Applications: Used in detergent formulations (e.g., triisopropanolamine lauryl sulfate), contrasting with the medicinal focus of isoxazole derivatives .

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